molecular formula C7H4F3N3 B12836101 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12836101
M. Wt: 187.12 g/mol
InChI Key: LKXBBTFRLVNWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a triazole ring fused to a pyridine ring, with a trifluoromethyl group attached at the 6th position. The unique structure of this compound imparts it with distinct physicochemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate in a multi-component reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis and other efficient methodologies can be scaled up for industrial applications, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, trifluoroacetimidoyl chlorides, and hydrazine hydrate. Reaction conditions often involve microwave irradiation to facilitate efficient and rapid synthesis .

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives that retain the core triazolo[4,3-a]pyridine structure. These derivatives can exhibit diverse biological activities and are valuable in medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune response. By inhibiting IDO1, the compound can enhance the immune response against cancer cells . The molecular pathways involved include the modulation of immune checkpoints and the suppression of tumoral immune evasion mechanisms.

Comparison with Similar Compounds

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-6-12-11-4-13(6)3-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXBBTFRLVNWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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